molecular formula C17H24O4 B290886 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate

3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate

Cat. No. B290886
M. Wt: 292.4 g/mol
InChI Key: XXFPTSPXHSBOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body, including pain, mood, appetite, and sleep. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have therapeutic effects.

Mechanism of Action

3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and regulate various physiological processes. By inhibiting FAAH, 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been shown to increase the levels of endocannabinoids in the body, which can have various biochemical and physiological effects. Endocannabinoids have been implicated in the regulation of pain, mood, appetite, and sleep, and 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been investigated for its potential to modulate these processes. In preclinical studies, 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and improve depressive-like behavior. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has several advantages for lab experiments, including its potency, selectivity, and specificity for FAAH inhibition. It has been extensively studied in preclinical models and has shown promising results in various therapeutic applications. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for careful dosing to avoid potential side effects.

Future Directions

There are several future directions for research on 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, including its potential as a therapeutic agent for various conditions, its mechanism of action, and its pharmacokinetics. Further studies are needed to investigate the optimal dosing and administration of 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, as well as its long-term safety and efficacy in clinical settings. Additionally, 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate could be used as a tool to investigate the role of endocannabinoids in various physiological processes and to develop new therapies that target the endocannabinoid system.

Synthesis Methods

3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylcyclohexanol with 2,6-dimethoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The synthesis method has been optimized to increase the yield and purity of 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, and various modifications have been made to the reaction conditions to improve its efficiency.

Scientific Research Applications

3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. It has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory properties, and it has been investigated as a potential treatment for various conditions, including chronic pain, anxiety disorders, depression, and neurodegenerative diseases.

properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(3,5-dimethylcyclohexyl) 2,6-dimethoxybenzoate

InChI

InChI=1S/C17H24O4/c1-11-8-12(2)10-13(9-11)21-17(18)16-14(19-3)6-5-7-15(16)20-4/h5-7,11-13H,8-10H2,1-4H3

InChI Key

XXFPTSPXHSBOAV-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)OC(=O)C2=C(C=CC=C2OC)OC)C

Canonical SMILES

CC1CC(CC(C1)OC(=O)C2=C(C=CC=C2OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.